2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide
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Overview
Description
2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide is an organic compound with a complex structure that includes bromine, chlorine, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide typically involves multiple steps. One common method starts with the bromination and chlorination of aniline derivatives to introduce the bromo and chloro substituents. The cyano group is then introduced through a reaction with a suitable nitrile compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, often under elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids or other oxidized derivatives .
Scientific Research Applications
2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyano group and halogen atoms allows it to form specific interactions with these targets, potentially inhibiting or modifying their activity . This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromo and chloro substituents, along with the cyano group, makes it distinct from other similar compounds, allowing for unique interactions and applications .
Properties
IUPAC Name |
2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O/c1-13(2,3)11(7-16)17-12(18)9-5-4-8(15)6-10(9)14/h4-6,11H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJAEUQQJGYOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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